

Solubility and stability of 4-Bromo-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-3-hydroxybenzonitrile

Cat. No.: B1344784

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Stability of **4-Bromo-3-hydroxybenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of **4-Bromo-3-hydroxybenzonitrile**. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document compiles available physicochemical data, outlines detailed experimental protocols for determining solubility and stability, and presents logical workflows for its analysis.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **4-Bromo-3-hydroxybenzonitrile** is crucial for predicting its behavior in various experimental settings. The key properties are summarized in the table below.

Property	Value	Source
CAS Number	916213-60-0	[1]
Molecular Formula	C ₇ H ₄ BrNO	[1] [2] [3]
Molecular Weight	198.02 g/mol	[1] [2] [3]
Appearance	White to light yellow powder or crystal	[2]
Melting Point	190 - 194 °C	[3]
Predicted Boiling Point	Not Available	
Predicted pKa	Not Available	
Predicted logP	2.2	[1]

Solubility Profile

The solubility of **4-Bromo-3-hydroxybenzonitrile** is a critical parameter for its use in synthesis, formulation, and biological assays. While extensive quantitative data is not readily available in the literature, a qualitative solubility profile has been established.

Solvent	Solubility	Reference
Water	Insoluble	[2]
Dimethyl Sulfoxide (DMSO)	Soluble	[3]
Methanol	Soluble	[2]
Chloroform	Slightly Soluble	[4]

Stability Profile

The stability of **4-Bromo-3-hydroxybenzonitrile** under various environmental conditions dictates its handling, storage, and shelf-life. This section outlines the key aspects of its stability and provides standardized protocols for its evaluation.

Storage Recommendations: **4-Bromo-3-hydroxybenzonitrile** should be stored in a cool, dry, and well-ventilated area.^[3] It is advisable to keep it away from heat sources, flames, and oxidizing agents.^[3] To prevent moisture absorption and potential decomposition, it should be stored in a tightly sealed container.^[3]

Thermal Stability

Low heat resistance is a characteristic of many organic compounds, which may burn or carbonize when subjected to high temperatures.^[5] The thermal stability of organic compounds can be assessed using techniques like thermogravimetric analysis (TGA), which measures changes in mass with temperature.^{[6][7]}

Photostability

Photostability testing is essential to determine if exposure to light causes degradation of the compound.^{[8][9]} Such testing is typically conducted according to ICH Q1B guidelines and involves exposing the substance to a light source under controlled conditions.^{[10][11]}

pH Stability

The stability of **4-Bromo-3-hydroxybenzonitrile** in solutions of varying pH is a critical factor, especially for applications in aqueous media or biological systems. Stability testing across a range of pH values helps to identify conditions under which the compound is most stable.^[12]
^[13]

Experimental Protocols

Detailed experimental protocols are provided below for determining the solubility and stability of **4-Bromo-3-hydroxybenzonitrile**.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.^{[14][15]}

Objective: To determine the equilibrium solubility of **4-Bromo-3-hydroxybenzonitrile** in a specific solvent at a constant temperature.

Materials:

- **4-Bromo-3-hydroxybenzonitrile**
- Selected solvent(s) of high purity
- Vials with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

- Add an excess amount of **4-Bromo-3-hydroxybenzonitrile** to a vial.
- Add a known volume of the selected solvent to the vial.
- Seal the vial tightly to prevent solvent evaporation.
- Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment.
- Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.
- Dilute the filtered solution with a known volume of the solvent.
- Analyze the concentration of **4-Bromo-3-hydroxybenzonitrile** in the diluted solution using a validated analytical method (e.g., HPLC, UV-Vis).

- Calculate the solubility based on the concentration and the dilution factor.

Stability Testing: ICH Guideline Protocols

Stability testing should be conducted in line with the International Council for Harmonisation (ICH) guidelines to ensure data quality and regulatory acceptance.[16][17][18]

Objective: To evaluate the intrinsic photostability of **4-Bromo-3-hydroxybenzonitrile**.

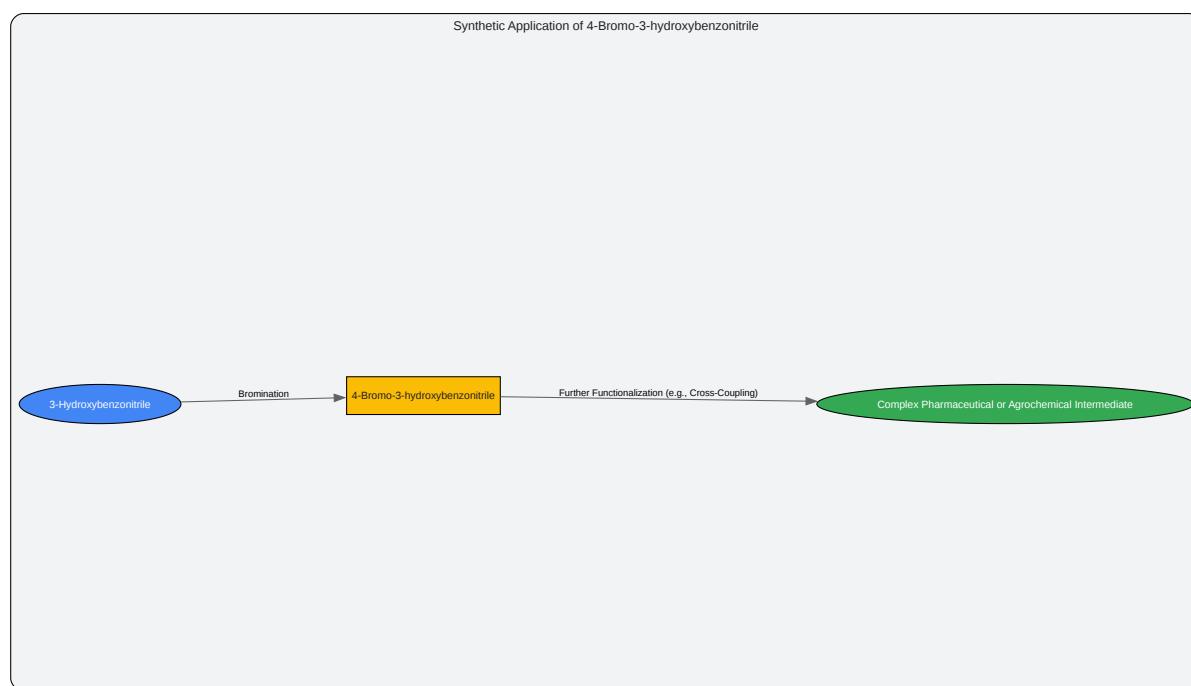
Procedure:

- Expose samples of the solid compound and its solution in a chemically inert, transparent container to a light source that provides both visible and UV light.[10]
- The light source should be calibrated and provide a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.[11]
- A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.[8]
- At the end of the exposure period, analyze both the exposed and dark control samples for degradation products and any changes in physical properties.

Objective: To identify potential degradation products and pathways under thermal stress.[19]

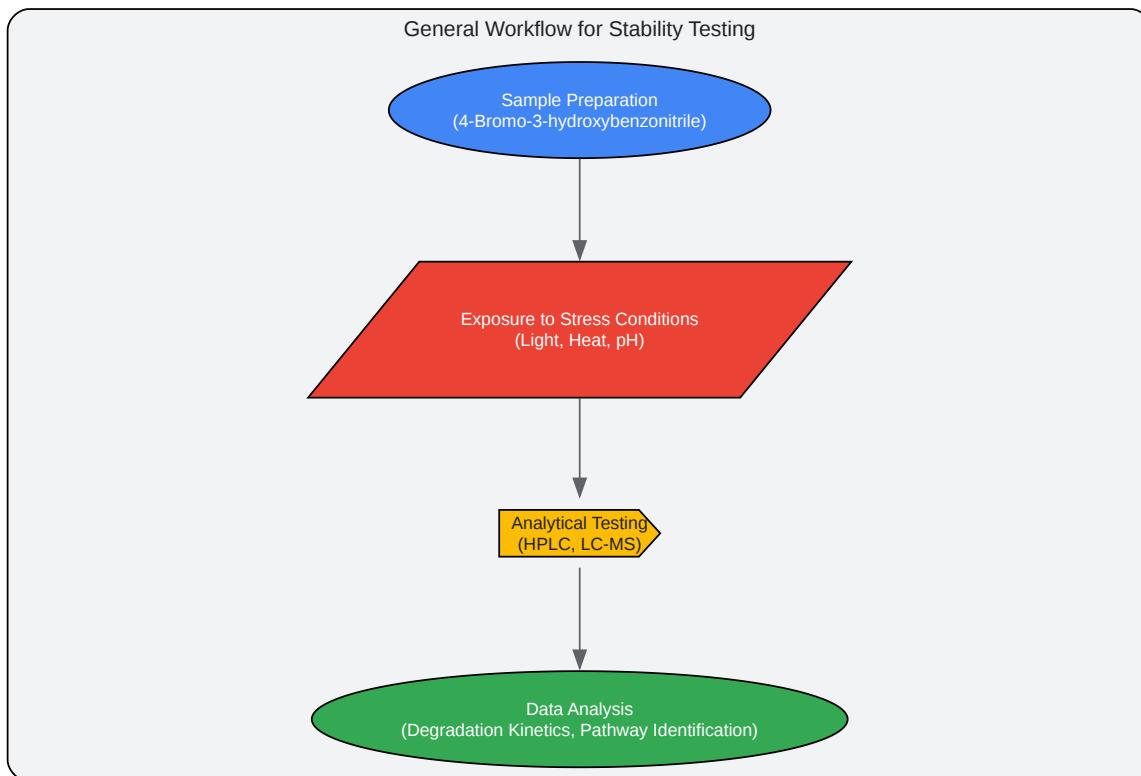
Procedure:

- Expose samples of **4-Bromo-3-hydroxybenzonitrile** to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature of 40°C).[13][19]
- The duration of the study can vary depending on the observed stability.
- Analyze the samples at specified time points for the appearance of degradation products and a decrease in the parent compound concentration.


Objective: To assess the stability of **4-Bromo-3-hydroxybenzonitrile** in aqueous solutions across a range of pH values.[13]

Procedure:

- Prepare solutions of **4-Bromo-3-hydroxybenzonitrile** in a series of buffers with different pH values (e.g., pH 2, 7, and 9).
- Store the solutions at a constant temperature (e.g., 25°C or an accelerated temperature).
- Analyze the solutions at various time points to determine the rate of degradation as a function of pH.


Visualizations

The following diagrams illustrate the role of **4-Bromo-3-hydroxybenzonitrile** in a synthetic context and a general workflow for its stability analysis.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway illustrating the use of **4-Bromo-3-hydroxybenzonitrile** as an intermediate.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the stability assessment of **4-Bromo-3-hydroxybenzonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 23154348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-hydroxybenzonitrile|CAS 916213-60-0 [benchchem.com]
- 3. 4-Bromo-3-Hydroxybenzonitrile | Chemical Properties, Uses, Safety Data & Supplier in China [nj-finechem.com]
- 4. 2315-86-8 CAS MSDS (3-BROMO-4-HYDROXYBENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Temperature behaviour of organic compounds | PHYWE [phywe.com]
- 6. mt.com [mt.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. 3 Important Photostability Testing Factors [sampled.com]
- 9. Photostability testing: Significance and symbolism [wisdomlib.org]
- 10. database.ich.org [database.ich.org]
- 11. Photostability | SGS USA [sgs.com]
- 12. hudsonlabautomation.com [hudsonlabautomation.com]
- 13. database.ich.org [database.ich.org]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. Ich guideline for stability testing | PPTX [slideshare.net]
- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 18. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharma.gally.ch [pharma.gally.ch]
- To cite this document: BenchChem. [Solubility and stability of 4-Bromo-3-hydroxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1344784#solubility-and-stability-of-4-bromo-3-hydroxybenzonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com